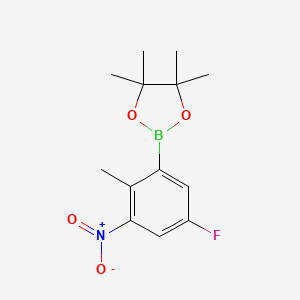

2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1418128-32-1, MFCD27936730) is a boronic ester with a molecular formula of C₁₃H₁₆BFNO₄ and a molecular weight of 279.08 g/mol . This compound features a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a substituted aryl group containing fluorine (5-position), methyl (2-position), and nitro (3-position) substituents. The electron-withdrawing nitro and fluorine groups create a highly electron-deficient aromatic system, while the methyl group introduces steric effects.

Properties

IUPAC Name |

2-(5-fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO4/c1-8-10(6-9(15)7-11(8)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPJKJPSEPSFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties

The target compound belongs to the aromatic fluorocarbon class, with a molecular formula of $$ \text{C}{13}\text{H}{17}\text{BFNO}_4 $$ and a molecular weight of 281.09 g/mol. Its structure features a benzene ring substituted with fluorine (position 5), methyl (position 2), and nitro (position 3) groups, coupled with a pinacol boronate ester moiety. The boronate group enhances reactivity in cross-coupling reactions, making it a critical intermediate for synthesizing complex organic molecules.

Synthetic Pathways

Miyaura Borylation of Aryl Halides

The most common method for preparing pinacol boronate esters involves Miyaura borylation, a palladium-catalyzed reaction between aryl halides and bis(pinacolato)diboron ($$ \text{B}2\text{pin}2 $$). For the target compound, the aryl halide precursor is hypothesized to be 5-fluoro-2-methyl-3-nitrobenzene bromide (or iodide).

Reaction Conditions

- Catalyst : $$ \text{PdCl}_2(\text{dppf}) $$ (1–5 mol%)

- Base : Potassium acetate ($$ \text{KOAc} $$)

- Solvent : 1,4-Dioxane or tetrahydrofuran (THF)

- Temperature : 80–100°C

- Time : 12–24 hours.

The general reaction is:

$$

\text{Ar–X} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst}} \text{Ar–Bpin} + \text{Byproducts}

$$

where $$ \text{Ar–X} $$ represents the aryl halide precursor.

Synthesis of the Aryl Halide Precursor

The preparation of 5-fluoro-2-methyl-3-nitrobenzene bromide involves sequential functionalization:

- Nitration : Treating 2-bromo-5-fluoro-toluene with a nitrating mixture ($$ \text{HNO}3/\text{H}2\text{SO}_4 $$) introduces the nitro group at position 3. The methyl group directs nitration to the para position (relative to itself), while fluorine’s meta-directing effect ensures regioselectivity.

- Purification : Column chromatography or recrystallization isolates the nitro-substituted intermediate.

Suzuki-Miyaura Coupling Applications

While the target compound is typically a reagent in Suzuki couplings, its synthesis can also leverage intermediate steps from coupling reactions. For example, the J-Stage study details the use of analogous pinacol boronates in constructing benzofuran derivatives:

Alternative Routes: Functional Group Interconversion

Boronate Esterification

A less common approach involves transesterification of boronic acids with pinacol. However, this method is limited by the instability of nitro-substituted boronic acids.

Directed Ortho-Metalation

Directed metalation strategies using directing groups (e.g., amides) can install boronates at specific positions, but this requires additional steps to introduce and remove the directing group.

Optimization and Challenges

Regioselectivity in Nitration

The nitro group’s position is critical for subsequent reactions. Competing directing effects (methyl vs. fluorine) necessitate careful control of reaction conditions:

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HR-MS)

The molecular ion $$ [\text{M}+\text{Na}]^+ $$ at $$ m/z $$ 304.0983 confirms the molecular formula.

Purity Assessment

HPLC with a $$ \text{KH}2\text{PO}4 $$-acetonitrile mobile phase (70:30) achieves >95% purity, as reported by commercial suppliers.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amine.

Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid

Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

Major Products

Reduction: 2-(5-Amino-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Substitution: 2-(5-Methoxy-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Scientific Research Applications

2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various fields of scientific research:

Chemistry: It is a key intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: The compound can be used to create fluorescent probes for imaging and diagnostic purposes.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic species. The boronic ester group can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The fluorinated aromatic ring can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Table 1: Positional Isomers and Electronic Effects

- Electronic Effects: The target’s 3-nitro and 5-fluoro groups create a synergistic electron-withdrawing environment, stabilizing the boron center and enhancing its electrophilicity in cross-couplings.

- Steric Effects: The 2-methyl group in the target compound introduces moderate steric hindrance, less pronounced than in MesBpin (2,4,6-trimethylphenyl) or TipBpin (2,4,6-triisopropylphenyl), which are bulkier and used in hindered coupling reactions .

Table 2: Reactivity Comparison

- Hydrolysis Stability : Electron-withdrawing groups reduce electron density on boron, mitigating hydrolysis. This contrasts with alkyl-substituted dioxaborolanes (e.g., 2-(cinnamoyloxy) ), which are more prone to degradation.

Biomedical and Industrial Potential

- Materials Science : While anthracene- or thiophene-based boronates dominate optoelectronics , the target’s nitro group could enable functionalization into amine derivatives for drug discovery.

Biological Activity

The compound 2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a dioxaborolane ring which is known for its stability and reactivity in biological systems. The presence of fluorine and nitro groups in the phenyl ring enhances its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 255.06 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that boron-containing compounds can inhibit enzymes involved in cancer cell proliferation and bacterial resistance mechanisms.

- Antibacterial Activity : Studies have shown that boron derivatives can exhibit significant antibacterial properties by inhibiting β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The compound may function similarly to other boronic acid derivatives which have been effective against resistant strains of bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae .

- Anticancer Potential : The nitro group in the structure is known to enhance the cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

Case Studies

Several studies have explored the biological effects of similar compounds:

- Study on Antibacterial Efficacy : A recent study demonstrated that a related dioxaborolane derivative displayed potent activity against Pseudomonas aeruginosa, showing promise for treating infections caused by multidrug-resistant organisms .

- Antitumor Activity : Another investigation into boron-containing compounds revealed their ability to inhibit tumor growth in xenograft models of breast cancer. The mechanism involved disruption of cellular signaling pathways critical for tumor survival .

Table 2: Summary of Biological Studies

| Study | Target Organism/Cell Line | Findings |

|---|---|---|

| Antibacterial Efficacy | Pseudomonas aeruginosa | Significant inhibition of growth |

| Antitumor Activity | Breast Cancer Cell Lines | Induced apoptosis via ROS generation |

| Resistance Mechanism | Various β-lactamase-producing bacteria | Restoration of antibiotic efficacy |

Future Directions

Research into the biological activity of this compound should focus on:

- In Vivo Studies : Conducting comprehensive animal studies to evaluate pharmacokinetics and long-term safety.

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects on bacterial resistance and cancer cell viability.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to more potent derivatives.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodology : The compound is likely synthesized via palladium-catalyzed Miyaura borylation, where the aryl halide precursor (e.g., 5-fluoro-2-methyl-3-nitrobenzene bromide) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in THF at 80–100°C .

- Key Factors :

- Catalyst loading (0.5–5 mol% Pd) affects reaction efficiency.

- Excess B₂pin₂ (1.5–2 eq) ensures complete conversion.

- Reaction time (12–24 hrs) balances yield and decomposition risks.

Q. How is this compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- NMR : <sup>1</sup>H and <sup>11</sup>B NMR confirm boronate ester formation (e.g., <sup>11</sup>B signal at ~30 ppm) and aromatic substituents .

- HPLC-MS : Verifies molecular ion ([M+H]<sup>+</sup>) and absence of residual Pd.

- Elemental Analysis : Matches calculated C, H, N, B, and F percentages.

- Purity Standards : ≥95% purity (by HPLC) is required for cross-coupling applications .

Advanced Research Questions

Q. How do electronic effects of the 5-fluoro, 2-methyl, and 3-nitro substituents influence reactivity in Suzuki-Miyaura couplings?

- Mechanistic Insights :

- The 3-nitro group is a strong electron-withdrawing group (EWG), enhancing electrophilicity of the boron-bound aryl ring and accelerating transmetallation .

- The 5-fluoro substituent moderates steric hindrance while maintaining electron deficiency.

- The 2-methyl group may sterically hinder coupling at the ortho position, favoring para-selective reactions .

Q. How can conflicting data on thermal stability be resolved during reaction optimization?

- Contradictory Evidence : Some studies report decomposition above 80°C , while others use 100°C without degradation .

- Troubleshooting Framework :

Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature.

Inert Atmosphere : Use N₂/Ar to prevent oxidation at elevated temperatures.

Real-Time Monitoring : <sup>11</sup>B NMR tracks boronate ester integrity during heating .

- Recommendation : Limit reactions to ≤80°C unless inert conditions are rigorously maintained.

Methodological Guidance

Q. What strategies mitigate hydrolysis of the dioxaborolane ring during storage?

- Best Practices :

- Store under inert gas (Ar) at –20°C in amber vials.

- Add molecular sieves (3Å) to absorb moisture.

- Avoid protic solvents (e.g., MeOH, H₂O) during handling .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions?

- Approach :

DFT Calculations : Optimize geometries (B3LYP/6-31G*) to assess transition-state energies for coupling at ortho vs. para positions.

NBO Analysis : Quantify electron density distribution influenced by the 3-nitro group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.